1-Cyclopentyl-3-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea is a synthetic compound with the molecular formula and a molecular weight of approximately 332.47 g/mol. This compound is classified as a urea derivative, which is noted for its diverse applications in medicinal chemistry and material science. The compound's structure includes a cyclopentyl group and a thiophenyl-substituted pyrazole, indicating potential biological activity and utility in various chemical reactions.
The synthesis of 1-cyclopentyl-3-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea can be approached through several methods:
Methods:
Technical Details:
The molecular structure of 1-cyclopentyl-3-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea can be represented using structural formulas that highlight its functional groups:
Structure:
Structural Data:
InChI=1S/C17H24N4OS/c1-12-16(14-7-10-23-11-14)13(2)21(20-12)9-8-18-17(22)19-15-5-3-4-6-15/h7,10-11,15H,3-6,8-9H2,1-2H3,(H2,18,19,22)
This data provides insight into the connectivity and spatial arrangement of atoms within the molecule.
The compound can participate in various chemical reactions typical for urea derivatives:
Reactions:
Technical Details:
The reactivity profile suggests that modifications can enhance biological activity or alter physical properties for specific applications.
The mechanism of action for 1-cyclopentyl-3-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea is primarily linked to its interactions at the molecular level:
Process:
The physical and chemical properties of 1-cyclopentyl-3-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea are critical for understanding its behavior in various environments:
Physical Properties:
Chemical Properties:
Relevant data indicates that these properties influence its suitability for research applications.
This compound has notable applications in scientific research:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0